

Technical Guide: 3-Acetyl-6-bromoquinolin-4(1H)-one

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Compound of Interest

Compound Name: 3-Acetyl-6-bromoquinolin-4(1H)-one

Cat. No.: B2571100

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Disclaimer: Direct experimental data and a specific CAS number for **3-Acetyl-6-bromoquinolin-4(1H)-one** are not readily available in the public domain, suggesting it may be a novel or non-commercial compound. This guide provides a comprehensive overview of closely related compounds and proposes a potential synthetic pathway based on established chemical principles.

Introduction

Quinolin-4(1H)-one and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceutical agents. Their planar structure allows for intercalation with DNA, and various substitutions on the quinoline ring system lead to a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of an acetyl group at the 3-position and a bromine atom at the 6-position is anticipated to modulate the biological activity of the quinoline scaffold. This document outlines the synthesis of the parent compound, 3-acetyl-4-hydroxyquinolin-2(1H)-one, and proposes a synthetic route for the target molecule, **3-Acetyl-6-bromoquinolin-4(1H)-one**.

Physicochemical Data of Related Compounds

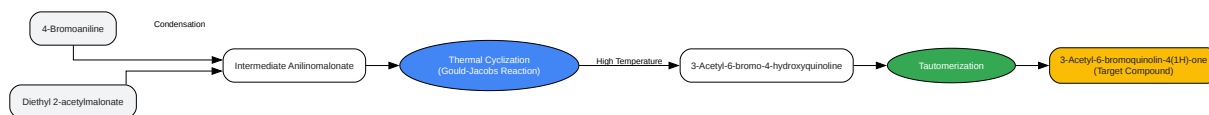
Since data for the target compound is unavailable, the following table summarizes the properties of structurally similar compounds to provide a comparative reference.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Properties
3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one	139781-14-9	C ₁₇ H ₁₂ BrNO ₂	342.19	Boiling Point: 538.8±50.0 °C (Predicted)
3-Acetyl-6-bromo-quinoline-4-carboxylic acid	444112-84-9	C ₁₂ H ₈ BrNO ₃	294.1	Density: 1.661±0.06 g/cm ³ (Predicted)
6-Bromo-4-hydroxyquinoline	613-24-1	C ₉ H ₆ BrNO	224.06	Intermediate in synthesis
3-Acetyl-4-hydroxyquinolin-2(1H)-one	32890-79-4	C ₁₁ H ₉ NO ₃	203.19	Precursor for various heterocyclic syntheses

Proposed Synthetic Pathway for 3-Acetyl-6-bromoquinolin-4(1H)-one

The synthesis of **3-Acetyl-6-bromoquinolin-4(1H)-one** can be envisioned through a multi-step process, likely starting from 4-bromoaniline and employing a variation of the Gould-Jacobs reaction.^{[1][2]} This reaction is a well-established method for synthesizing 4-hydroxyquinolines.^[2]

Below is a DOT script illustrating the proposed synthetic workflow.



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Caption: Proposed synthesis of **3-Acetyl-6-bromoquinolin-4(1H)-one**.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related quinoline derivatives and can be adapted for the synthesis of the target compound.

4.1. Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives via Microwave-Assisted Gould-Jacobs Reaction^{[1][3]}

This protocol describes a general method for the synthesis of 3-acetyl-4-hydroxyquinolines from various anilines.

- Step 1: Condensation of Arylamine with Diethyl 2-acetylmalonate.
 - A mixture of the appropriately substituted aniline (e.g., 4-bromoaniline) (10 mmol) and diethyl 2-acetylmalonate (10 mmol) is subjected to microwave irradiation (300 W) for a specified time (typically 2-5 minutes) in a solvent-free condition.
 - The progress of the reaction is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the resulting intermediate, an anilinomalonate, is purified, typically by recrystallization from ethanol.
- Step 2: Thermal Cyclization.
 - The purified anilinomalonate intermediate is heated in a high-boiling point solvent, such as diphenyl ether, at a high temperature (around 250 °C).

- The cyclization reaction leads to the formation of the 3-acetyl-4-hydroxyquinoline derivative.
- After cooling, the reaction mixture is treated with a non-polar solvent like petroleum ether to precipitate the product.
- The solid product is collected by filtration, washed, and can be further purified by recrystallization.

4.2. Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one[4]

This protocol details the synthesis of a related brominated quinolinone.

- A mixture of 4-bromoaniline (174 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (174 mmol) is heated.[4]
- The resulting intermediate is then treated with Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) and heated to induce cyclization.[4]
- The reaction mixture is then poured into water to precipitate the product, which is collected by filtration and washed.[4]

4.3. Proposed Protocol for **3-Acetyl-6-bromoquinolin-4(1H)-one**

This proposed protocol adapts the Gould-Jacobs reaction using 4-bromoaniline as the starting material.

- Step 1: Synthesis of Diethyl 2-((4-bromophenyl)amino)methylene)-3-oxobutane-1,1-dicarboxylate.
 - Equimolar amounts of 4-bromoaniline and diethyl 2-acetylmalonate would be reacted, likely with microwave assistance for improved efficiency, to form the key enamine intermediate.
- Step 2: Cyclization to 3-Acetyl-6-bromo-4-hydroxyquinoline.
 - The intermediate from Step 1 would be heated in a high-boiling solvent like Dowtherm A or diphenyl ether to approximately 250°C to facilitate the thermal cyclization. This step should

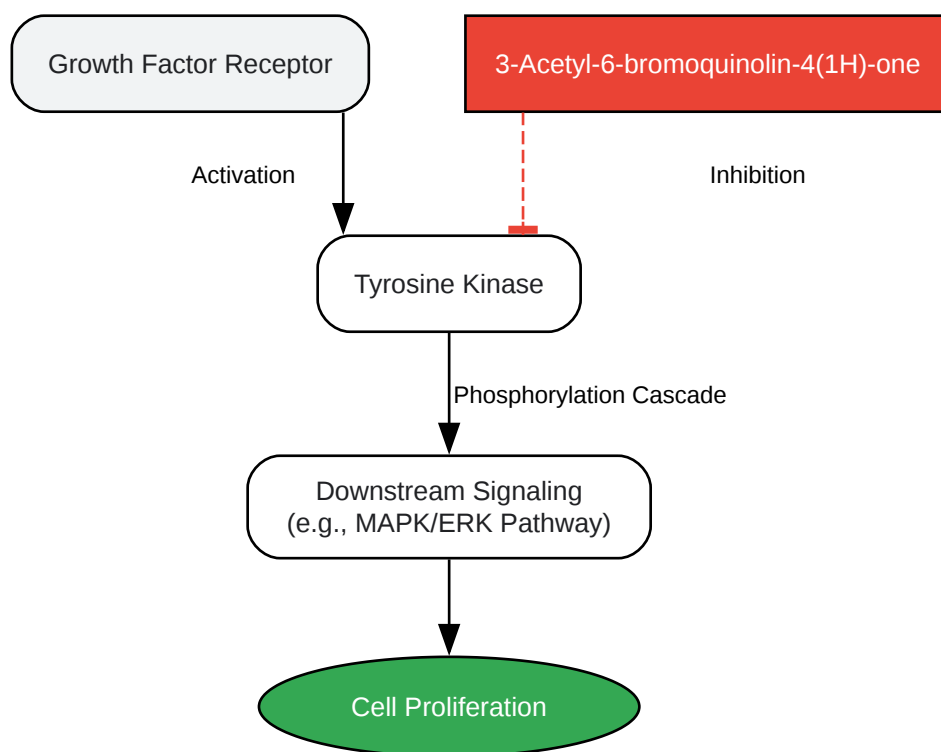
be performed under an inert atmosphere to prevent oxidation.

- Step 3: Isolation and Purification.
 - Upon cooling, the reaction mixture would be diluted with a hydrocarbon solvent (e.g., hexane or petroleum ether) to precipitate the crude product. The solid would be collected by filtration, washed with the same solvent, and dried. Recrystallization from a suitable solvent such as ethanol or acetic acid would be performed for purification. The final product exists in tautomeric equilibrium with its 4-hydroxy form.

Potential Signaling Pathways and Biological Relevance

Derivatives of quinolin-4-one are known to interact with various biological targets. A potential mechanism of action for a novel compound like **3-Acetyl-6-bromoquinolin-4(1H)-one** could involve the inhibition of key cellular signaling pathways implicated in cancer or inflammation. For instance, many quinoline derivatives are known to inhibit tyrosine kinases or act as topoisomerase inhibitors.

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be targeted by a quinolin-4-one derivative.



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Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.

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